Cas no 1214348-40-9 ((3'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol)

(3'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol is a fluorinated biphenyl derivative with a hydroxymethyl functional group at the 5-position, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The presence of both fluorine and trifluoromethyl groups enhances its electron-withdrawing properties, improving reactivity in cross-coupling reactions and other transformations. The hydroxymethyl group allows for further functionalization, enabling derivatization into esters, ethers, or other bioactive compounds. Its rigid biphenyl scaffold contributes to structural stability, making it valuable in medicinal chemistry for designing enzyme inhibitors or receptor modulators. This compound is particularly useful in the development of agrochemicals, pharmaceuticals, and advanced materials due to its unique electronic and steric properties.
(3'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol structure
1214348-40-9 structure
Product Name:(3'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol
CAS No:1214348-40-9
MF:C14H10F4O
MW:270.222218036652
CID:5000235
Update Time:2025-06-08

(3'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (3'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol
    • Inchi: 1S/C14H10F4O/c15-11-3-1-2-10(7-11)12-6-9(8-19)4-5-13(12)14(16,17)18/h1-7,19H,8H2
    • InChI Key: LWVQMPATDVGUTD-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(CO)=CC=1C1C=CC=C(C=1)F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 292
  • XLogP3: 3.6
  • Topological Polar Surface Area: 20.2

(3'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A011000040-250mg
(3'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol
1214348-40-9 97%
250mg
$489.60 2023-09-04
Alichem
A011000040-500mg
(3'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol
1214348-40-9 97%
500mg
$790.55 2023-09-04
Alichem
A011000040-1g
(3'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol
1214348-40-9 97%
1g
$1460.20 2023-09-04

Additional information on (3'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol

Introduction to (3'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol (CAS No. 1214348-40-9)

Compound with the CAS number 1214348-40-9 and the product name (3'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of both fluoro and trifluoromethyl substituents in its molecular framework imparts distinct electronic and steric effects, making it a valuable candidate for further exploration.

The biphenyl core of this molecule is a well-documented scaffold in medicinal chemistry, known for its role in enhancing binding affinity and metabolic stability. The introduction of a fluoro group at the 3' position and a trifluoromethyl group at the 2' position further modulates these properties. Such modifications are strategically employed to improve pharmacokinetic profiles, including bioavailability and selectivity, which are critical factors in the development of novel therapeutic agents.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced biological activity and resistance to metabolic degradation. The compound (3'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol exemplifies this trend, as it combines the benefits of fluoro and trifluoromethyl groups with a biphenyl backbone. These structural features have been associated with improved binding interactions at biological targets, making this compound a promising candidate for further investigation.

The synthesis of (3'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol involves sophisticated organic transformations that highlight the expertise required in modern pharmaceutical chemistry. The introduction of fluorine and trifluoromethyl groups necessitates precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, are often employed to construct the desired molecular architecture efficiently.

The pharmacological potential of this compound has been explored in several preclinical studies. Its structural features suggest that it may exhibit inhibitory activity against various enzymes and receptors involved in disease pathways. For instance, the biphenyl scaffold is commonly found in drugs targeting neurological disorders, while the fluoro and trifluoromethyl groups can enhance binding affinity to biological targets. These properties make (3'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol a compelling candidate for further development into a therapeutic agent.

Recent research has demonstrated the importance of fluorinated aromatic compounds in oncology drug discovery. The ability of these compounds to modulate enzyme activity and interfere with signaling pathways has led to their successful application in developing treatments for cancer. (3'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol aligns with this trend, as its structural features are well-suited for interacting with key targets in cancer biology. Further studies are warranted to fully elucidate its potential as an anticancer agent.

In addition to its applications in oncology, this compound may also have utility in other therapeutic areas. Its unique chemical properties make it a versatile scaffold for designing molecules with specific biological activities. Researchers are exploring its potential as an inhibitor of inflammatory pathways, which could be relevant for treating autoimmune diseases and chronic inflammatory conditions. The combination of fluoro and trifluoromethyl substituents is known to enhance metabolic stability, which is crucial for drug candidates intended for long-term use.

The development of new drugs is a complex process that requires extensive characterization of chemical compounds at various stages. (3'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol has been subjected to rigorous analytical techniques to confirm its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to provide detailed insights into its molecular structure. These studies are essential for understanding its behavior in biological systems and optimizing its pharmacological properties.

The future prospects of (3'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol are promising, given its unique structural features and potential therapeutic applications. Ongoing research aims to explore its mechanism of action and evaluate its efficacy in preclinical models. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive further advancements in this area. As our understanding of fluorinated compounds grows, so does the potential for discovering novel therapeutic agents based on similar molecular scaffolds.

In conclusion, (3'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol represents a significant contribution to the field of pharmaceutical chemistry. Its structural features, including the presence of fluoro and trifluoromethyl groups on a biphenyl backbone, make it a promising candidate for drug development. With continued research and exploration, this compound holds great potential for addressing unmet medical needs across various therapeutic areas.

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